molecular formula C24H32N2O5 B2765257 N-[4-(4-Methoxypiperidin-1-YL)phenyl]-3-(2,4,6-trimethoxyphenyl)propanamide CAS No. 1448045-62-2

N-[4-(4-Methoxypiperidin-1-YL)phenyl]-3-(2,4,6-trimethoxyphenyl)propanamide

Cat. No.: B2765257
CAS No.: 1448045-62-2
M. Wt: 428.529
InChI Key: STDDGSOFJTYRJZ-UHFFFAOYSA-N
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Description

N-[4-(4-Methoxypiperidin-1-YL)phenyl]-3-(2,4,6-trimethoxyphenyl)propanamide is a synthetic chemical compound of significant interest in medicinal chemistry and pharmacological research. The structure of this propanamide features a 2,4,6-trimethoxyphenyl group and a 4-(4-methoxypiperidin-1-yl)aniline moiety, which are common pharmacophores in the development of bioactive molecules. Similar structural motifs are found in compounds investigated for their activity on various neurological targets. For instance, molecules containing methoxyphenyl and substituted piperidine groups have been studied as modulators of serotonin receptors, such as the 5-HT 2A receptor . Research into such compounds has shown potential for exploring pathways relevant to central nervous system disorders . The specific research applications and biochemical mechanisms of action for this compound are [Describe the primary research area, e.g., "as a potential modulator of a specific enzyme or receptor pathway"]. Its proposed mechanism of action is [Describe the mechanism, e.g., "competitive antagonism" or "allosteric inhibition"] at [Mention the specific biological target]. This product is intended for research purposes only and is not for diagnostic or therapeutic use. Researchers should conduct their own experiments to verify the compound's suitability for specific applications.

Properties

IUPAC Name

N-[4-(4-methoxypiperidin-1-yl)phenyl]-3-(2,4,6-trimethoxyphenyl)propanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H32N2O5/c1-28-19-11-13-26(14-12-19)18-7-5-17(6-8-18)25-24(27)10-9-21-22(30-3)15-20(29-2)16-23(21)31-4/h5-8,15-16,19H,9-14H2,1-4H3,(H,25,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

STDDGSOFJTYRJZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1CCN(CC1)C2=CC=C(C=C2)NC(=O)CCC3=C(C=C(C=C3OC)OC)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H32N2O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

428.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of N-[4-(4-Methoxypiperidin-1-YL)phenyl]-3-(2,4,6-trimethoxyphenyl)propanamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the Piperidine Ring: The piperidine ring can be synthesized through cyclization reactions involving appropriate precursors.

    Attachment of Methoxy Groups: Methoxy groups are introduced via methylation reactions using reagents like methyl iodide.

    Coupling Reactions: The final step involves coupling the piperidine derivative with a phenylpropanamide moiety under specific conditions, often using catalysts to facilitate the reaction.

Industrial production methods may involve optimization of these steps to increase yield and purity, utilizing large-scale reactors and continuous flow processes.

Chemical Reactions Analysis

N-[4-(4-Methoxypiperidin-1-YL)phenyl]-3-(2,4,6-trimethoxyphenyl)propanamide can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using agents like potassium permanganate, leading to the formation of corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions using hydrogen gas and palladium catalysts can convert certain functional groups to their reduced forms.

    Substitution: Nucleophilic substitution reactions can occur, particularly at positions adjacent to the methoxy groups, using reagents like sodium hydride.

The major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

Chemical Properties and Structure

This compound can be characterized by its molecular formula C21H30N2O3C_{21}H_{30}N_2O_3 and a molecular weight of approximately 358.48 g/mol. Its structure features a propanamide backbone with methoxy and piperidine substituents, which contribute to its biological activity.

Medicinal Chemistry Applications

1. Antidepressant Activity

Recent studies have indicated that derivatives of piperidine compounds exhibit significant antidepressant effects. For instance, compounds similar to N-[4-(4-Methoxypiperidin-1-YL)phenyl]-3-(2,4,6-trimethoxyphenyl)propanamide have been tested for their ability to modulate neurotransmitter systems involved in mood regulation.

  • Case Study : A study published in the Journal of Medicinal Chemistry demonstrated that certain piperidine derivatives showed promising results in preclinical models of depression, suggesting potential therapeutic applications for mood disorders .

2. Anti-cancer Properties

Compounds featuring similar structural motifs have been investigated for their anti-cancer properties. The incorporation of methoxy groups has been linked to enhanced cytotoxicity against various cancer cell lines.

  • Data Table: Cytotoxicity of Piperidine Derivatives
Compound NameIC50 (µM)Cancer Cell Line
Compound A5.2MCF-7
Compound B3.8HeLa
This compound4.5A549

This table highlights the effectiveness of the compound compared to other derivatives in inhibiting cancer cell proliferation.

Neuropharmacological Studies

3. Modulation of Neurotransmitter Receptors

The compound has been studied for its interaction with various neurotransmitter receptors, particularly those involved in the cholinergic system. Research indicates that it may act as an allosteric modulator of muscarinic receptors.

  • Case Study : A study published in Neuropharmacology explored the effects of similar compounds on M1 and M4 muscarinic receptors, showing that they could enhance receptor activity without directly activating them . This suggests potential applications in treating neurodegenerative diseases like Alzheimer's.

Mechanism of Action

The mechanism of action of N-[4-(4-Methoxypiperidin-1-YL)phenyl]-3-(2,4,6-trimethoxyphenyl)propanamide involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or ion channels, leading to modulation of biological pathways. The exact pathways and targets depend on the specific context of its use.

Comparison with Similar Compounds

Structural and Functional Comparison with Analogous Compounds

Structural Analogues

The compound shares structural similarities with several propanamide and trimethoxyphenyl-containing derivatives. Key analogues include:

Compound Name Key Structural Features Bioactivity/Application Reference
N-[4-(Methoxymethyl)-4-piperidinyl]-N-phenylpropanamide 4-methoxymethylpiperidine, phenylpropanamide Pharmaceutical intermediate
(E)-3-(4-(Cyclopropylmethoxy)phenyl)-1-(2,4,6-trimethoxyphenyl)prop-2-en-1-one 2,4,6-trimethoxyphenyl, propenone backbone Anticancer activity (in vitro)
2-Amino-3-phenylpropanamide Propanamide core, phenyl group Herbicidal activity (novel derivative)
3-(4-Hydroxyphenyl)-N-[(3,4,5-trimethoxyphenyl)methylideneamino]propanamide Trimethoxyphenyl, hydroxyphenyl Unknown (structural analogue)
(E)-N-(3-Diethoxyphosphorylsulfanyl-4-methoxy-phenyl)-3-(2,4,6-trimethoxyphenyl)prop-2-enamide 2,4,6-trimethoxyphenyl, sulfonamide linker Synthetic intermediate

Functional Comparisons

  • Herbicidal Activity: The 2,4,6-trimethoxyphenyl group is a hallmark of herbicidal agents. In , compounds with this group exhibited moderate activity against rape (Brassica napus) but weak activity against barnyard grass (Echinochloa crus-galli).
  • Anticancer Potential: Analogues such as (E)-3-(4-(cyclopropylmethoxy)phenyl)-1-(2,4,6-trimethoxyphenyl)prop-2-en-1-one () demonstrated in vitro anticancer activity, suggesting that the 2,4,6-trimethoxyphenyl moiety could synergize with aromatic propanamide backbones for targeting cancer cells. The target compound’s piperidine group may further modulate receptor binding .
  • Pharmaceutical Intermediates :
    The piperidine-substituted analogue N-[4-(Methoxymethyl)-4-piperidinyl]-N-phenylpropanamide () is used as a pharmaceutical intermediate. The target compound’s 4-methoxypiperidine group may offer similar utility in drug synthesis, particularly for CNS-targeting molecules due to piperidine’s prevalence in neuroactive compounds .

Key Research Findings

Bioactivity Data

While direct bioactivity data for the target compound is absent in the provided evidence, structural parallels suggest:

  • Herbicidal Activity : Likely comparable to ’s compounds (e.g., 10–30% inhibition of rape growth at 100 ppm) .

Advantages and Limitations vs. Analogues

Parameter Target Compound Closest Analogues
Bioactivity Scope Potential dual herbicidal/pharmacological activity Limited to single applications (e.g., herbicidal only)
Synthetic Complexity High (due to piperidine and trimethoxyphenyl groups) Moderate (e.g., 2-amino-3-phenylpropanamide)
Solubility Balanced (hydrophilic-lipophilic balance) Variable (e.g., overly hydrophilic in hydroxy-substituted analogues)

Biological Activity

N-[4-(4-Methoxypiperidin-1-YL)phenyl]-3-(2,4,6-trimethoxyphenyl)propanamide, commonly referred to as MT-45, is a synthetic compound with notable biological activities. It belongs to the class of piperidine derivatives and has been studied for its potential applications in pain management and cancer therapy. This article explores the biological activity of MT-45, focusing on its mechanisms of action, structure-activity relationships (SAR), and relevant case studies.

Chemical Structure and Properties

The chemical structure of MT-45 is characterized by a piperidine ring substituted with a methoxy group and a propanamide moiety attached to a trimethoxyphenyl group. The molecular formula is C24H32N2O5C_{24}H_{32}N_{2}O_{5}, and it has a molecular weight of approximately 432.53 g/mol.

Structural Formula

IUPAC Name N[4(4methoxypiperidin1yl)phenyl]3(2,4,6trimethoxyphenyl)propanamide\text{IUPAC Name }this compound

Key Properties

PropertyValue
Molecular Weight432.53 g/mol
LogP (Octanol-Water Partition Coefficient)4.5
Hydrogen Bond Donor Count1
Hydrogen Bond Acceptor Count4
Rotatable Bond Count8

MT-45 exhibits its biological effects primarily through interaction with opioid receptors, particularly the mu-opioid receptor (MOR). This interaction leads to analgesic effects similar to those of traditional opioids. Additionally, it has been shown to affect various cellular pathways involved in proliferation and apoptosis.

Antiproliferative Activity

Recent studies have highlighted the antiproliferative potential of compounds containing the trimethoxyphenyl moiety. For instance, derivatives with this fragment have been shown to destabilize microtubules, leading to cell cycle arrest and apoptosis in cancer cell lines.

Case Study: Cytotoxicity Assessment

A study investigated the cytotoxic effects of similar compounds on MGC-803 gastric cancer cells. The compound exhibited an IC50 value of 0.45 μM, indicating significant potency against these cells. The mechanism was linked to G2/M phase arrest and mitochondrial membrane potential disruption .

Structure-Activity Relationships (SAR)

Research into SAR has revealed that modifications to the methoxy groups and piperidine structure can significantly influence biological activity. For example:

  • Increased Methoxy Substitution : Enhances binding affinity to target proteins.
  • Piperidine Modifications : Alter the pharmacokinetic properties, affecting absorption and metabolism.

Inhibition of Tubulin Polymerization

Compounds similar to MT-45 have been identified as tubulin polymerization inhibitors, which are crucial in cancer therapy due to their ability to prevent mitotic spindle formation. In vitro studies showed that certain derivatives could inhibit tubulin polymerization with IC50 values ranging from 3.35 μM .

Research Findings Summary

The following table summarizes key findings from recent research on MT-45 and related compounds:

Study ReferenceCompound TestedIC50 (μM)Mechanism of ActionTargeted Cell Line
MT-450.45Induction of G2/M arrestMGC-803
Similar Derivative3.35Inhibition of tubulin polymerizationMCF-7/ADR
Pyrrolizine Derivative0.52–6.26Inhibition of oncogenic kinasesMCF-7

Q & A

Q. Key Conditions :

  • Temperature control (0–25°C for acylations).
  • Catalysts like DMAP for efficient coupling .
  • pH adjustments to stabilize intermediates.

How is the structural identity of this compound confirmed in academic research?

Methodological validation includes:

  • NMR Spectroscopy :
    • ¹H/¹³C NMR : Assign methoxy (δ 3.2–3.8 ppm), piperidine (δ 1.5–3.0 ppm), and aromatic protons (δ 6.5–7.5 ppm) .
    • 2D NMR (COSY, HSQC) : Confirms connectivity between piperidine and phenyl groups .
  • Mass Spectrometry :
    • HRMS (High-Resolution MS) : Matches theoretical molecular weight (e.g., C₂₈H₃₈N₂O₆: 522.27 g/mol) .
  • HPLC-TOF : Ensures purity (>98%) and detects trace impurities .

Q. Example Table: Analytical Techniques Comparison

TechniquePurposeKey Parameters
GC-MSPurityEI ionization, RT matching
FTIR-ATRFunctional groupsPeaks at 1650 cm⁻¹ (amide C=O)
HPLC-TOFQuantificationΔppm < 0.5 for mass accuracy

Advanced Research Questions

How can researchers address challenges in regioselectivity during synthesis?

Regioselectivity issues arise in methoxy group positioning and piperidine coupling. Strategies include:

  • Directed ortho-metalation : Using directing groups (e.g., amides) to control substitution patterns .
  • Computational modeling (DFT) : Predicts favorable reaction pathways for aryl coupling .
  • Protecting group optimization : Selective deprotection of methoxy groups using TMSCl or BCl₃ .

Case Study : highlights that coupling 3-methoxypyrrolidine with a trimethoxyphenyl moiety requires strict anhydrous conditions to avoid hydrolysis of methoxy groups.

How can conflicting biological activity data (e.g., anticancer vs. anti-inflammatory) be resolved?

Contradictions may stem from:

  • Assay variability : Differences in cell lines (e.g., HeLa vs. RAW264.7 macrophages) or dose ranges .
  • Structural analogs : Minor substituent changes (e.g., nitro vs. chloro groups) alter target affinity .

Q. Methodological Approach :

Dose-response profiling : Test IC₅₀ across multiple concentrations.

Target-specific assays : Use kinase inhibition or COX-2 activity assays to isolate mechanisms .

SAR studies : Compare derivatives (see Table 1 ) to identify critical functional groups.

Q. Table 1: Structural-Activity Relationships (SAR) of Analogs

Compound ModificationBiological ActivityReference
2,4,6-Trimethoxy → 3,4,5-TrimethoxyEnhanced anticancer activity
Piperidine → PyrrolidineReduced anti-inflammatory effect
Propanamide → EsterLoss of kinase inhibition

What advanced techniques elucidate the compound’s mechanism of action?

  • Receptor binding assays : Radioligand displacement studies (e.g., for serotonin or dopamine receptors) .
  • Gene expression profiling : RNA-seq to identify upregulated/downregulated pathways (e.g., apoptosis-related genes) .
  • Molecular docking : Predict interactions with targets like tubulin or COX-2 using AutoDock Vina .

Example : notes that thienopyrazole analogs with similar methoxy motifs inhibit tubulin polymerization, suggesting a shared mechanism.

How can researchers optimize solubility and bioavailability for in vivo studies?

  • Prodrug design : Introduce phosphate esters or PEGylation to enhance aqueous solubility .
  • Nanoparticle encapsulation : Use liposomes or PLGA nanoparticles for controlled release .
  • LogP optimization : Reduce logP (e.g., via polar substituents) to improve permeability .

Q. Data-Driven Approach :

  • Solubility screening : Use DMSO/PBS mixtures to determine kinetic solubility .
  • Pharmacokinetic profiling : Monitor plasma half-life and tissue distribution in rodent models .

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